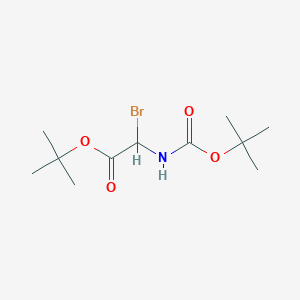

tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO4/c1-10(2,3)16-8(14)7(12)13-9(15)17-11(4,5)6/h7H,1-6H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGAAZPKHKBDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454441 | |

| Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117833-60-0 | |

| Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

Introduction

tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a valuable bifunctional molecule in organic synthesis, particularly in the construction of complex peptides and other biologically active molecules. Its structure incorporates a bromine atom, a synthetically versatile leaving group, and a Boc-protected amino group, a staple in peptide chemistry for the controlled formation of amide bonds. The presence of two tert-butyl ester groups provides steric protection and allows for selective deprotection under specific acidic conditions. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important building block, aimed at researchers and professionals in the field of drug development and chemical synthesis.

The strategic placement of the bromine atom alpha to the ester carbonyl group makes it susceptible to nucleophilic substitution, enabling the introduction of a wide array of functionalities. The Boc protecting group on the nitrogen atom ensures its stability during this process and can be readily removed in a subsequent step. This combination of features makes the title compound a powerful tool for the synthesis of unnatural amino acids and for the modification of peptide backbones.

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of the corresponding precursor, tert-butyl 2-((tert-butoxycarbonyl)amino)acetate. This transformation leverages the reactivity of N-bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator.

Reaction Mechanism and Rationale

The core of this synthesis is a free-radical halogenation reaction. The choice of N-bromosuccinimide (NBS) is critical; it serves as a source of bromine radicals at a controlled concentration, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction cascade. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to facilitate the radical chain process.

The mechanism proceeds through three key stages:

-

Initiation: The radical initiator decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical.

-

Propagation: The bromine radical abstracts the α-hydrogen from the starting material, tert-butyl 2-((tert-butoxycarbonyl)amino)acetate, to form a resonance-stabilized radical intermediate. This radical then reacts with NBS to regenerate the bromine radical and form the desired brominated product.

-

Termination: The reaction is terminated by the combination of any two radical species.

The selection of a non-polar solvent is crucial to the success of the reaction. Polar solvents can promote ionic pathways, leading to undesired side products. Carbon tetrachloride is a classic solvent for these reactions, though due to its toxicity, safer alternatives like cyclohexane are often preferred.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from tert-butyl 2-((tert-butoxycarbonyl)amino)acetate.

Materials:

-

tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or cyclohexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add tert-butyl 2-((tert-butoxycarbonyl)amino)acetate (1.0 eq).

-

Dissolve the starting material in carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (1.1 eq) and azobisisobutyronitrile (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄ or 81°C for cyclohexane) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive and harmful substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also an oxidizer and may intensify fire.[2] Handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4] Avoid contact with skin, eyes, and clothing.[1][2][4]

-

Radical Initiators (AIBN): AIBN is a flammable solid and can be explosive upon heating. Store it in a cool, dry place away from heat and sources of ignition. Handle with care to avoid generating dust.

-

Solvents: Carbon tetrachloride is a known carcinogen and is toxic. Handle it with extreme caution in a well-ventilated fume hood. Cyclohexane is flammable. Keep away from open flames and other ignition sources.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | Singlet | 1H | -CH(Br)- |

| ~5.0-5.5 | Broad Singlet | 1H | -NH- |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ (ester) |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ (Boc) |

Rationale for Assignments:

-

The proton on the bromine-bearing carbon (-CH(Br)-) is expected to be significantly downfield due to the deshielding effect of the adjacent electronegative bromine atom and the carbonyl group.

-

The N-H proton of the Boc group typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

The nine protons of the tert-butyl ester group and the nine protons of the tert-butyl group of the Boc protecting group will each appear as sharp singlets due to their chemical equivalence and the absence of adjacent protons for coupling.[5][6] Their chemical shifts are in the typical upfield region for alkyl protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (ester) |

| ~150-155 | C=O (Boc) |

| ~80-85 | -C(CH₃)₃ (ester) |

| ~78-82 | -C(CH₃)₃ (Boc) |

| ~55-60 | -CH(Br)- |

| ~28 | -C(CH₃)₃ (ester) |

| ~27 | -C(CH₃)₃ (Boc) |

Rationale for Assignments:

-

The carbonyl carbons of the ester and the Boc group are the most deshielded and appear furthest downfield.

-

The quaternary carbons of the tert-butyl groups appear in the midfield region.

-

The carbon atom bonded to the bromine (-CH(Br)-) is deshielded and appears in the range of 55-60 ppm.

-

The methyl carbons of the tert-butyl groups are the most shielded and appear furthest upfield.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300-3400 | Medium | N-H | Stretching |

| ~2980 | Strong | C-H (sp³) | Stretching |

| ~1740-1760 | Strong | C=O (ester) | Stretching |

| ~1700-1720 | Strong | C=O (Boc) | Stretching |

| ~1150-1250 | Strong | C-O | Stretching |

| ~550-650 | Medium | C-Br | Stretching |

Rationale for Assignments:

-

The N-H stretch of the Boc-protected amine is a characteristic absorption in the 3300-3400 cm⁻¹ region.[7]

-

The strong C-H stretching vibrations around 2980 cm⁻¹ are indicative of the numerous sp³-hybridized C-H bonds in the tert-butyl groups.[8]

-

The two distinct strong carbonyl absorptions confirm the presence of both the ester and the urethane (Boc) functionalities.

-

The C-O stretching bands are also prominent.

-

The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometric Data (ESI+):

-

[M+Na]⁺: The sodium adduct of the molecule is often observed, with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For C₁₁H₂₀BrNO₄, the expected m/z would be approximately 332.04 and 334.04.

-

Fragmentation: Common fragmentation pathways include the loss of the tert-butyl group (-57 Da) and the loss of the Boc group (-100 Da).

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of the final product.

Conclusion

The synthesis of this compound via radical bromination is a reliable and efficient method for producing this valuable synthetic intermediate. Careful control of reaction conditions and appropriate safety measures are paramount for a successful outcome. The comprehensive characterization of the product using a combination of NMR and IR spectroscopy, along with mass spectrometry, is essential to ensure the high purity and structural integrity required for its application in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The data and protocols presented in this guide offer a robust framework for researchers and scientists working with this versatile building block.

References

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of tert-Butyl Bromoacetate in Chemical Synthesis. Retrieved from [Link]

- Supporting Inform

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.

-

PubChem. (n.d.). tert-Butyl bromoacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN106380398A - A green synthetic method for tert-butyl bromoacetate.

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL 2-BROMOACETATE. Retrieved from [Link]

- BenchChem. (n.d.). Infrared (IR) spectrum of Tert-butyl 2- (methylamino)

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.

-

PubChem. (n.d.). Tert-butyl 2-[acetyl(bromo)amino]acetate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]

- SciSpace. (n.d.). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR.

-

ResearchGate. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. chemscience.com [chemscience.com]

- 4. fishersci.dk [fishersci.dk]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, a key building block in synthetic organic chemistry, particularly in the synthesis of non-canonical amino acids and peptidomimetics. Due to the compound's nature as a reactive intermediate, a complete, publicly available experimental dataset is not readily found in a single source. This guide, therefore, synthesizes expected spectroscopic data based on the analysis of its constituent functional groups and comparison with closely related, well-characterized molecules. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this compound in a laboratory setting.

Introduction: The Synthetic Utility and Spectroscopic Imperative

This compound is a valuable reagent in modern organic synthesis. The presence of a bromine atom alpha to an ester carbonyl group makes it an excellent electrophile for alkylation reactions, while the N-Boc protecting group and the tert-butyl ester offer orthogonal protection strategies crucial in multi-step syntheses. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this reagent, which directly impacts the success of subsequent synthetic transformations. This guide serves as a practical reference for researchers, offering a detailed breakdown of the expected spectroscopic signatures of the title compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound contains several key functional groups that give rise to distinct spectroscopic signals. Understanding these is fundamental to interpreting the spectral data.

Caption: Molecular structure of this compound highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected ¹H and ¹³C NMR spectra are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, with key signals corresponding to the two tert-butyl groups, the methine proton, and the amine proton.

| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.5 - 6.0 | Singlet | 1H | -CH(Br)- | The methine proton is alpha to both a bromine atom and a carbonyl group, leading to a significant downfield shift. |

| ~ 5.0 - 5.5 | Broad Singlet | 1H | -NH- | The N-H proton of the carbamate will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. |

| ~ 1.50 | Singlet | 9H | -C(CH₃)₃ (Ester) | The nine equivalent protons of the tert-butyl ester group will appear as a sharp singlet.[1] |

| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the N-Boc protecting group will also appear as a sharp singlet, typically slightly upfield from the ester tert-butyl group.[2] |

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds.[3] Tetramethylsilane (TMS) is used as an internal standard for calibration to 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) / ppm (Predicted) | Assignment | Rationale |

| ~ 165 - 170 | C=O (Ester) | The ester carbonyl carbon is typically found in this region. |

| ~ 155 | C=O (Boc) | The carbamate carbonyl carbon of the Boc group appears at a slightly higher field than the ester carbonyl.[4] |

| ~ 83 | -C (CH₃)₃ (Ester) | The quaternary carbon of the tert-butyl ester.[5] |

| ~ 80 | -C (CH₃)₃ (Boc) | The quaternary carbon of the N-Boc group.[4] |

| ~ 50 - 55 | -CH(Br)- | The methine carbon is significantly deshielded by the attached bromine and nitrogen atoms. |

| ~ 28.1 | -C(C H₃)₃ (Ester) | The methyl carbons of the tert-butyl ester.[5] |

| ~ 28.3 | -C(C H₃)₃ (Boc) | The methyl carbons of the N-Boc group are in a very similar environment to the ester tert-butyl methyls.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, particularly the carbonyl groups and the N-H bond.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group | Vibrational Mode |

| ~ 3350 - 3450 | Medium | N-H (Carbamate) | N-H stretch |

| ~ 2980 | Strong | C-H (Alkyl) | C-H stretch |

| ~ 1740 | Strong | C=O (Ester) | C=O stretch |

| ~ 1715 | Strong | C=O (Boc) | C=O stretch |

| ~ 1370 & 1390 | Medium | tert-Butyl | C-H bend |

| ~ 1150 | Strong | C-O | C-O stretch (Ester and Carbamate) |

| ~ 600 - 700 | Medium-Weak | C-Br | C-Br stretch |

Experimental Protocol: FTIR-ATR

A standard and efficient method for obtaining an IR spectrum of a liquid or solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

Caption: Correlation of functional groups in this compound with their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Molecular Weight: The monoisotopic mass of C₁₁H₂₀BrNO₄ is approximately 325.057 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern (ESI):

Under ESI conditions, common adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ would be observed. Key fragmentation pathways would likely involve the loss of the tert-butyl groups or the Boc group.

-

Loss of a tert-butyl group (-57 Da): A common fragmentation for tert-butyl esters and Boc-protected amines.

-

Loss of isobutylene (-56 Da): From the tert-butyl groups.

-

Loss of the entire Boc group (-101 Da): A characteristic fragmentation for N-Boc protected compounds.

-

Loss of bromine (-79/81 Da): Cleavage of the C-Br bond.

Conclusion: A Practical Spectroscopic Guide

References

-

Gim, J., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5039. [Link]

-

Skalicky, J. J., et al. (2012). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR. Journal of Biomolecular NMR, 53(2), 121-131. [Link]

-

Matrix Fine Chemicals. TERT-BUTYL 2-BROMOACETATE | CAS 5292-43-3. [Link]

-

Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). [Link]

-

LookChem. (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate. [Link]

-

NIST WebBook. Propane, 2-bromo-2-methyl-. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Unnatural Amino Acids

tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a key synthetic intermediate, primarily utilized as an electrophilic glycine synthon for the preparation of novel α-amino acids. Its unique structure incorporates three key features: a reactive α-bromo group, which serves as a handle for nucleophilic substitution; a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom; and a tert-butyl ester protecting the carboxylic acid. This dual protection strategy renders the molecule stable under a variety of conditions while allowing for selective deprotection in subsequent synthetic steps. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic protocol, predicted spectroscopic data, and its application in the synthesis of complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is paramount for the effective and safe handling of this reagent.

Physical Properties

The key physical and structural properties of this compound are summarized in the table below. The compound is a solid at room temperature, a characteristic that should be considered for storage and reaction setup.

| Property | Value | Reference(s) |

| CAS Number | 117833-60-0 | [1][2] |

| Molecular Formula | C₁₁H₂₀BrNO₄ | [1][2] |

| Molecular Weight | 310.19 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | 55 °C | |

| IUPAC Name | tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Classifications :

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2A)

-

Specific Target Organ Toxicity (Single Exposure), Respiratory System (Category 3)

-

-

Handling Precautions :

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Synthesis and Spectroscopic Characterization

While this reagent is commercially available, understanding its synthesis provides valuable context for its stability and potential impurities.

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the α-bromination of its precursor, Boc-glycine tert-butyl ester. The following is a generalized, expert-devised protocol based on established chemical principles for such transformations.

Reaction: α-Bromination of Boc-Glycine tert-Butyl Ester

Workflow Diagram:

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Boc-glycine tert-butyl ester (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen). Irradiate the flask with a sun lamp to facilitate the radical reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Predicted Spectroscopic Data

Due to a lack of publicly available experimental spectra, the following data is predicted based on the chemical structure and known values for similar functional groups.

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.0 | Broad Singlet | 1H | N-H |

| ~ 5.5 - 5.7 | Singlet | 1H | α-CH |

| 1.48 | Singlet | 9H | Boc C(CH₃ )₃ |

| 1.45 | Singlet | 9H | Ester C(CH₃ )₃ |

Rationale: The α-proton is expected to be downfield due to the deshielding effects of the adjacent bromine, carbonyl, and amino groups. The two tert-butyl groups are expected to appear as sharp singlets, with the Boc group's protons typically slightly downfield from the ester's protons. The N-H proton will likely be a broad singlet.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | Ester C =O |

| ~ 155 | Boc C =O |

| ~ 83 | Ester C (CH₃)₃ |

| ~ 80 | Boc C (CH₃)₃ |

| ~ 50-55 | α-C H |

| ~ 28.3 | Boc C(C H₃)₃ |

| ~ 28.1 | Ester C(C H₃)₃ |

Rationale: The carbonyl carbons of the ester and carbamate will be the most downfield. The quaternary carbons of the tert-butyl groups will appear in the 80-85 ppm region, and the α-carbon will be significantly shifted due to the attached bromine. The methyl carbons of the two tert-butyl groups will be in the 28 ppm region.

IR Spectroscopy (Predicted, KBr Pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3350 | N-H | Stretch |

| ~ 2980 | C-H | Stretch (sp³) |

| ~ 1740 | C=O | Stretch (Ester) |

| ~ 1715 | C=O | Stretch (Carbamate) |

| ~ 1250, 1150 | C-O | Stretch |

| ~ 600-700 | C-Br | Stretch |

Rationale: The spectrum is expected to be dominated by the strong carbonyl stretches of the ester and the Boc group. An N-H stretch should be visible, as well as the characteristic C-H stretches of the alkyl groups. The C-Br stretch will appear in the fingerprint region.

Chemical Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as an electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position, providing a direct route to protected, non-proteinogenic α-amino acids.

Mechanism of Action: An Electrophilic Glycine Equivalent

This reagent functions as a synthetic equivalent of a glycine cation. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom makes the α-carbon highly susceptible to nucleophilic attack. The bulky tert-butyl and Boc protecting groups provide steric hindrance that can influence the stereochemical outcome of these reactions, particularly in asymmetric synthesis.

Caption: General reaction scheme with a nucleophile.

Application in the Synthesis of Unnatural Amino Acids

A key application is the alkylation of soft nucleophiles, such as enolates or organocuprates, to generate α-amino acids with novel side chains.

Generalized Protocol: Alkylation of a Ketone Enolate

Objective: To synthesize a protected γ-keto-α-amino acid derivative.

Workflow Diagram:

Caption: Workflow for the synthesis of a γ-keto-α-amino acid.

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the ketone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired protected amino acid derivative.

Conclusion and Future Outlook

This compound is a valuable, albeit specialized, reagent for modern organic synthesis. Its utility as a protected, electrophilic glycine building block provides a reliable entry point for the synthesis of a diverse range of unnatural α-amino acids, which are of significant interest in peptidomimetics, drug discovery, and materials science. Further exploration into its use in asymmetric catalysis, potentially employing chiral phase-transfer catalysts or chiral ligands, could expand its utility in producing enantiomerically pure amino acid derivatives. As the demand for complex and precisely functionalized molecules grows, reagents such as this will continue to be indispensable tools for the research and drug development community.

References

-

Hamon, A. et al. Supporting Information for a related derivatization of glycine. [Link]

- O'Donnell, M. J. (Ed.). (2001). α-Amino Acid Synthesis. Chemical Reviews, 101(10).

Sources

Mechanism of action of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

An In-Depth Technical Guide to the Reactivity and Mechanistic Pathways of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

Executive Summary

This compound is a cornerstone reagent in modern synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide science. Structurally, it is a derivative of the amino acid glycine, where the α-carbon is functionalized with a bromine atom, the amino group is protected by a tert-butoxycarbonyl (Boc) moiety, and the carboxyl group is masked as a tert-butyl (t-Bu) ester. This unique combination of a reactive electrophilic center and two distinct, acid-labile protecting groups makes it an exceptionally versatile building block for the synthesis of complex molecules, most notably non-canonical amino acids (NCAAs) and their derivatives. This guide provides a detailed exploration of the fundamental mechanisms governing its reactivity, offers practical insights into its application, and presents validated protocols for its use in research and development settings.

A Profile of a Versatile Synthetic Building Block

Chemical Structure and Properties

The utility of this compound stems directly from its molecular architecture. The presence of a bromine atom on the α-carbon renders this position highly electrophilic and susceptible to nucleophilic attack.

| Property | Value |

| CAS Number | 117833-60-0[1] |

| Molecular Formula | C₁₁H₂₀BrNO₄[1] |

| Molecular Weight | 310.19 g/mol [1] |

| Appearance | Typically a liquid or low-melting solid |

| Key Functional Groups | α-bromo ester, N-Boc carbamate, tert-butyl ester |

The Strategic Importance of Orthogonal Protection

The power of this reagent lies in its dual-protection scheme. The N-Boc and C-terminal tert-butyl ester groups are both classified as acid-labile protecting groups. However, their cleavage kinetics differ, allowing for a degree of selective deprotection. More importantly, they are stable to a wide range of nucleophilic and basic conditions, which is the cornerstone of their utility.[2][3] This stability allows chemists to perform extensive modifications via nucleophilic substitution at the α-carbon without disturbing the protected amino and carboxyl termini.[4]

-

N-Boc Group: This carbamate protects the primary amine. It is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solvent.[5] Its purpose is to prevent the amine from acting as a competing nucleophile and to avoid unwanted polymerization during synthesis.[6][7]

-

tert-Butyl Ester: This group protects the carboxylic acid. It is also cleaved by strong acids but is generally more robust than the N-Boc group.[8] This differential lability, while not perfectly orthogonal, can be exploited. The bulky nature of the tert-butyl group also provides steric hindrance that prevents saponification under basic conditions that might affect simpler esters (e.g., methyl or ethyl esters).

Core Reactivity: The Electrophilic α-Carbon Center

The primary mode of action for this reagent is centered on the α-carbon. The high electronegativity of the bromine atom creates a significant partial positive charge on the adjacent carbon, making it an excellent electrophile. This sets the stage for the reagent's primary role as an alkylating agent in bimolecular nucleophilic substitution (S_N2) reactions.[4][9]

The Core Mechanism of Action: Nucleophilic Substitution

The most fundamental reaction involving this compound is the S_N2 reaction. This pathway is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.

The S_N2 Pathway: A Detailed Mechanistic Look

In an S_N2 reaction, a nucleophile directly attacks the electrophilic carbon, and in a concerted step, the bond to the leaving group (bromide) is broken.[4]

-

Causality in Experimental Design: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are preferred. These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity. Protic solvents (e.g., water, alcohols) would diminish the nucleophile's strength and are generally avoided. The choice of base, if needed to generate the nucleophile (e.g., deprotonating a thiol or phenol), should be strong enough to ensure complete deprotonation but should not introduce competing nucleophilicity (e.g., sodium hydride or potassium carbonate are common choices).

Application in C-C Bond Formation: Enolate Alkylation for Unnatural Amino Acid Synthesis

A sophisticated application of this reagent is in the alkylation of enolates to forge new C-C bonds, a key step in synthesizing diverse unnatural amino acids.[10]

-

Expert Insight: The generation of the enolate is a critical step. A strong, non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is required. This choice is deliberate: a strong base is needed to quantitatively deprotonate the α-carbon of the starting ester, while its bulky nature prevents it from acting as a competing nucleophile and attacking the bromo-acetate reagent itself. The reaction is typically run at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.

Workflow for Non-Canonical Amino Acid (NCAA) synthesis.

Deprotection Strategies and Mechanisms

The successful synthesis of the target molecule is contingent upon the efficient and clean removal of the Boc and tert-butyl protecting groups.

Acid-Mediated Cleavage of the N-Boc Group

The Boc group is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[5] The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

-

Trustworthiness through Scavenging: The tert-butyl cation generated during deprotection is a potent electrophile and can lead to side reactions, particularly with electron-rich amino acid side chains like tryptophan or methionine. To ensure a clean reaction and validate the protocol, a "scavenger" such as anisole, thioanisole, or triisopropylsilane (TIS) is added to the cleavage cocktail. These molecules act as traps for the cation, preventing unwanted side-product formation.

Practical Considerations and Experimental Protocols

Handling and Safety

Like many alkylating agents, this compound and its parent compound, tert-butyl bromoacetate, are lachrymators and skin/respiratory irritants.[11][12] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] The compound is stable under normal conditions but should be stored in a cool, dry place away from strong oxidizing agents and bases.[11]

Protocol: General Procedure for S_N2 Alkylation of a Thiophenol

This protocol describes a self-validating system for the S-alkylation of a nucleophilic thiol.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.0 eq) in anhydrous DMF (to make a 0.5 M solution).

-

Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. The use of a solid base simplifies workup. Allow the suspension to stir for 20 minutes.

-

Alkylation: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the stirring suspension.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting thiophenol.

-

Workup and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual DMF and salts, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure S-alkylated product.

Protocol: Two-Step Deprotection of a Model Product

This protocol details the removal of both protecting groups from a synthesized product.

-

Selective N-Boc Removal: Dissolve the protected amino acid derivative (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Add triisopropylsilane (TIS, 0.5 eq) as a scavenger. Stir at room temperature for 1-2 hours.

-

Verification: Monitor the reaction by LC-MS. A successful reaction will show the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the t-butyl ester-protected amine.

-

Isolation (Step 1): Remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The resulting crude amine TFA salt can often be used directly in the next step.

-

t-Butyl Ester Cleavage: Re-dissolve the crude material in a solution of 4M HCl in dioxane or pure TFA and stir at room temperature for 4-12 hours until LC-MS analysis confirms the complete removal of the t-butyl group.

-

Final Isolation: Concentrate the reaction mixture in vacuo. The resulting hydrochloride or trifluoroacetate salt of the final amino acid can be purified by recrystallization or reverse-phase HPLC.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from The Royal Society of Chemistry. [Link]

-

Macmillan Group - Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from Princeton University. [Link]

-

Pennington, M. W., & Dunn, B. M. (Eds.). (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Methods in Molecular Biology (Vol. 1047, pp. 65-80). Humana Press. [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from aapptec. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from Organic Chemistry Portal. [Link]

-

Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. [Link]

-

ResearchGate. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from ResearchGate. [Link]

-

Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239. [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from Sunresin. [Link]

Sources

- 1. This compound | 117833-60-0 [sigmaaldrich.cn]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. tert-Butyl bromoacetate | 5292-43-3 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Discovery and history of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

An In-Depth Technical Guide to tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate: Synthesis, Mechanism, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized bifunctional reagent critical for the synthesis of complex and unnatural amino acids. The document details its physicochemical properties, the historical context of its development within the field of peptide chemistry, and a thorough analysis of its synthesis, including mechanistic pathways. Furthermore, it presents detailed experimental protocols for its preparation and outlines its primary applications in medicinal chemistry and drug development, particularly as an electrophilic glycine equivalent for the construction of sterically hindered α,α-disubstituted amino acids. This guide is intended for researchers, chemists, and professionals in drug discovery who require a deep technical understanding of this versatile building block.

Introduction: A Key Reagent for Unnatural Amino Acid Synthesis

In the landscape of modern drug discovery and chemical biology, the incorporation of unnatural amino acids into peptides and other molecular scaffolds is a cornerstone strategy for enhancing therapeutic properties. These modifications can improve metabolic stability, enforce specific conformations, and modulate biological activity. This compound has emerged as a powerful tool for this purpose.

Structurally, it is a derivative of glycine, the simplest amino acid. It features three key functional elements:

-

A tert-butyl ester (-OtBu): A sterically bulky ester that protects the carboxylic acid from unwanted reactions and can be selectively removed under acidic conditions.[1]

-

A tert-butoxycarbonyl (Boc) group: A widely used protecting group for the amine functional group, stable to a wide range of reaction conditions but readily cleaved with mild acid (e.g., trifluoroacetic acid, TFA).[2][3] The development of Boc protection was a pivotal moment in solid-phase peptide synthesis (SPPS).[4]

-

An α-bromine atom : This halogen serves as an excellent leaving group in nucleophilic substitution reactions, transforming the otherwise unreactive α-carbon of glycine into a potent electrophilic site.

This unique combination makes the molecule an ideal building block for the synthesis of α,α-disubstituted amino acids, where a new side chain can be introduced via alkylation by displacing the bromide.

Physicochemical Properties

The fundamental properties of the title compound are summarized below. These data are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 117833-60-0 | |

| Molecular Formula | C₁₁H₂₀BrNO₄ | |

| Molecular Weight | 310.19 g/mol | |

| IUPAC Name | tert-butyl 2-bromo-2-(tert-butoxycarbonylamino)acetate | |

| InChI Key | RBGAAZPKHKBDGM-UHFFFAOYSA-N |

Historical Context: The Rise of Boc-Protected Building Blocks

The discovery and utility of this compound are intrinsically linked to the evolution of peptide chemistry. The pioneering work on solid-phase peptide synthesis required robust and orthogonal protecting group strategies. The introduction of the tert-butyloxycarbonyl (Boc) group provided a reliable method for temporary Nα-amino protection, which could be removed without cleaving the peptide from its resin support.[3]

This led to a demand for a diverse toolkit of Boc-protected amino acid derivatives. While standard proteinogenic amino acids were the first to be adapted, the ambition of medicinal chemists to create novel peptide analogs drove the development of reagents for constructing non-standard residues. The title compound is a logical extension of this effort, providing a stable, electrophilic glycine template that serves as a precursor to a wide array of customized amino acids. Its design leverages the well-established stability and cleavage characteristics of both the Boc and tert-butyl ester protecting groups.[5]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the α-bromination of its non-halogenated precursor, tert-butyl 2-((tert-butoxycarbonyl)amino)acetate (Boc-Gly-OtBu).

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the α-bromine, identifying the key precursor.

Precursor Synthesis: Boc-Gly-OtBu

The precursor, Boc-Gly-OtBu, is synthesized from glycine. The process involves two main steps:

-

N-protection: The amino group of glycine is protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

C-protection: The carboxylic acid is esterified to form the tert-butyl ester. This is often accomplished by reaction with isobutylene under acidic catalysis.[6]

α-Bromination: The Key Transformation

The critical step is the selective bromination at the α-carbon. This is achieved by generating an enolate from the precursor followed by quenching with an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂).

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) is required. These bases are sterically hindered, preventing them from acting as nucleophiles and attacking the ester carbonyl group. Their strength is sufficient to deprotonate the relatively acidic α-proton (pKa ≈ 25-26 in DMSO).

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the strong base and the highly reactive enolate intermediate.

-

Temperature: The reaction is performed at low temperatures (typically -78 °C) to control the formation of the kinetic enolate, minimize side reactions such as self-condensation, and ensure stability of the enolate.

-

Brominating Agent: NBS is often preferred over Br₂ as it is a solid, easier to handle, and can sometimes lead to cleaner reactions with fewer byproducts.

Detailed Mechanistic Diagram

The mechanism involves two discrete steps: formation of the lithium enolate followed by electrophilic attack on the bromine atom of NBS.

Detailed Experimental Protocols

The following protocols are illustrative and should be performed by trained chemists using appropriate safety precautions.

Protocol 1: Synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate (Precursor)

This protocol is adapted from standard procedures for Boc protection and esterification.

-

N-Protection: Dissolve Glycine (1.0 eq) in a 1:1 mixture of 1 M NaOH and dioxane. Cool the solution to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH between 9 and 10 with additional 1 M NaOH.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product (Boc-Gly-OH) with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

-

Esterification: Dissolve the resulting Boc-Gly-OH (1.0 eq) in tert-butyl acetate.[7] Add a catalytic amount of a strong acid (e.g., perchloric acid or a solid acid catalyst).[6]

-

Stir the reaction at room temperature for 24-48 hours.

-

Neutralize the reaction with a mild base (e.g., NaHCO₃ solution), extract the product with an organic solvent, dry, and concentrate.

-

Purify the crude product (Boc-Gly-OtBu) by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Preparation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to pre-form LDA.

-

Enolate Formation: In a separate flask, dissolve tert-butyl 2-((tert-butoxycarbonyl)amino)acetate (1.0 eq) in anhydrous THF. Slowly add this solution via cannula to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Bromination: Dissolve N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous THF and add it slowly to the enolate solution at -78 °C.

-

Quench: After stirring for 2-3 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound.

Applications in Drug Discovery and Development

The primary utility of this reagent is as an electrophilic building block for creating novel amino acids.

Synthesis of α,α-Disubstituted Amino Acids

The bromide can be displaced by a wide range of carbon-based nucleophiles, including Grignard reagents, organocuprates, or stabilized enolates. This reaction introduces a new side chain (R') at the α-position, generating a protected α,α-disubstituted amino acid. These structures are of high interest in drug design because the quaternary α-carbon restricts conformational flexibility, which can lock a peptide into a bioactive conformation and increase its resistance to enzymatic degradation.

General Workflow for Application

The following diagram illustrates the general workflow for using the title compound to synthesize a novel amino acid derivative.

Safety and Handling

-

This compound is an α-halo ester and a potent alkylating agent. It should be handled with extreme care in a well-ventilated fume hood.

-

It is expected to be a lachrymator (causes tearing) and an irritant to the skin, eyes, and respiratory system.[8]

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Reactions involving strong bases like LDA must be conducted under strictly anhydrous conditions, as they react violently with water.

Conclusion

This compound is a highly valuable, albeit specialized, reagent in the field of organic synthesis and medicinal chemistry. Its design cleverly combines stable protecting groups with a reactive electrophilic center, providing a reliable and versatile platform for the synthesis of non-proteinogenic amino acids. A thorough understanding of its synthesis, mechanism, and handling is crucial for leveraging its full potential in the development of next-generation peptide therapeutics and other complex molecular architectures.

References

- Vertex AI Search.

- ChemicalBook. (2023, December 15).

- Millennium Specialty Chemicals. (n.d.).

- Google Patents. (2012).

- MedChemExpress. (n.d.). tert-Butyl 2-((tert-butoxycarbonyl)amino)

- Google Patents. (2017).

- Google Patents. (2014).

- Google Patents. (2001). US6214997B1 - Process for the preparation of crystalline (Z)-2-(2-tert.-butoxycarbonylprop-2-oxyimino)-2-(2-triphenylmethylaminothiazol-4-yl)

- Google Patents. (2003).

- National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.

- ResearchGate. (2025, August 6). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- Sigma-Aldrich. (n.d.). TERT-BUTYL 2-BROMO-2-((TERT-BUTOXYCARBONYL)AMINO)

- Organic Chemistry Portal. (2024). tert-Butyl Esters.

- The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Wikipedia. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. CN106380398A - A green synthetic method for tert-butyl bromoacetate - Google Patents [patents.google.com]

- 7. tert-Butyl acetate - Wikipedia [en.wikipedia.org]

- 8. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Protected Amino Acid Building Block

tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a valuable bifunctional molecule in organic synthesis, particularly in the construction of complex peptides and other biologically active molecules. Its structure incorporates two key protecting groups: a tert-butoxycarbonyl (Boc) group on the amino functionality and a tert-butyl (tBu) ester on the carboxylic acid. This dual protection strategy allows for selective deprotection and subsequent modification at either the N-terminus or the C-terminus, providing synthetic flexibility. The presence of a bromine atom at the alpha-carbon further enhances its utility as an electrophilic building block for the introduction of the glycine motif.

However, the very features that make this compound a versatile reagent also contribute to its inherent instability. The presence of multiple reactive centers—the electrophilic alpha-carbon, the acid-labile protecting groups, and the ester linkage—necessitates a thorough understanding of its stability profile and degradation pathways to ensure its effective use and the integrity of synthetic outcomes. This guide provides a comprehensive overview of the stability and degradation of this compound, offering insights into its handling, storage, and the chemical transformations it may undergo under various conditions.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light and atmospheric components. Understanding these sensitivities is crucial for maintaining the compound's purity and reactivity.

Storage and Handling Recommendations

To mitigate degradation, specific storage and handling procedures are recommended. The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] Long-term storage in a cool, dry place is advised to maintain its integrity.[1] For handling, it is important to avoid contact with skin, eyes, and clothing and to use adequate ventilation to minimize inhalation of fumes.[1]

Incompatible Materials

This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[2] Contact with these substances can lead to rapid degradation through various pathways, as will be discussed in subsequent sections.

Thermal Sensitivity

Principal Degradation Pathways

The degradation of this compound can proceed through several mechanisms, primarily driven by hydrolysis, and potentially thermolysis and photolysis. The presence of two acid-labile tert-butyl groups makes the molecule particularly susceptible to acidic conditions.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, affecting both the tert-butyl ester and the Boc protecting group.

3.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, both the tert-butyl ester and the Boc group are susceptible to cleavage. The generally accepted mechanism for the acid-catalyzed hydrolysis of tert-butyl esters involves the formation of a stable tert-butyl cation. Aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of both tert-butyl carbamates and esters.[4]

The cleavage of the tert-butyl group can also be achieved with other acidic reagents.[5] This susceptibility to acid-catalyzed degradation underscores the importance of avoiding acidic environments during storage and handling.

3.1.2. Base-Catalyzed Hydrolysis (Saponification)

While tert-butyl esters are generally more resistant to base-catalyzed hydrolysis than other alkyl esters due to steric hindrance, saponification can still occur under strong basic conditions. The reaction would yield the corresponding carboxylate salt, tert-butanol, and the intact Boc-protected amino bromide.

Thermolysis

At elevated temperatures, the tert-butyl groups can be eliminated via a syn-elimination mechanism to form isobutylene and the corresponding carboxylic acid and carbamic acid. The carbamic acid is unstable and would likely decompose further to the free amine and carbon dioxide.

Nucleophilic Substitution

The bromine atom at the alpha-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This is a desired reactivity in many synthetic applications but can be a degradation pathway if unintended nucleophiles are present. For example, reaction with water could lead to the formation of the corresponding alpha-hydroxy derivative.

Diagram: Key Degradation Pathways

Caption: Major degradation pathways of the title compound.

Analytical Methodologies for Stability Assessment

To monitor the stability of this compound and quantify its degradation products, a range of analytical techniques can be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of pharmaceutical compounds and synthetic intermediates. A reversed-phase HPLC method, coupled with a suitable detector such as UV-Vis or Mass Spectrometry (MS), can effectively separate the parent compound from its degradation products.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the parent compound and its degradation products. The chemical shifts of the protons and carbons associated with the tert-butyl groups and the alpha-carbon provide clear indicators of degradation.

Mass Spectrometry (MS), often coupled with a chromatographic separation technique (e.g., LC-MS), provides molecular weight information that is crucial for identifying degradation products.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a critical component of drug development and is equally valuable for understanding the stability of key synthetic intermediates.[6] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use to accelerate degradation.[6] The insights gained from forced degradation studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[7]

Experimental Protocol: Forced Degradation Study

A typical forced degradation study for this compound would involve the following steps:

-

Sample Preparation : Prepare solutions of the compound in suitable solvents at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions : Expose the sample solutions to a variety of stress conditions:

-

Acidic Hydrolysis : Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis : Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

-

Oxidative Degradation : Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation : Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

-

Photodegradation : Expose a solution to UV light.

-

-

Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis : Analyze the samples using a validated stability-indicating HPLC method.

-

Characterization : Identify and characterize the major degradation products using LC-MS and NMR.

Diagram: Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various conditions. The degradation levels are hypothetical and would need to be confirmed experimentally.

| Stress Condition | Reagent/Parameter | Temperature | Expected Degradation | Primary Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 60 °C | Significant | Boc-NH-CH(Br)-COOH, H₂N-CH(Br)-COOtBu |

| Basic Hydrolysis | 0.1 M NaOH | 60 °C | Moderate | Boc-NH-CH(Br)-COO⁻ |

| Oxidative | 3% H₂O₂ | Room Temp. | Low to Moderate | α-keto or α-hydroxy derivatives |

| Thermal | - | 80 °C | Moderate | Products of elimination and rearrangement |

| Photolytic | UV light | Room Temp. | Low | Potential for radical-based degradation |

Conclusion and Future Perspectives

A comprehensive understanding of the stability and degradation pathways of this compound is paramount for its successful application in organic synthesis. The inherent lability of the tert-butyl protecting groups to acidic conditions and the presence of a reactive alpha-bromo substituent are the primary drivers of its degradation. Proper storage, handling, and careful consideration of reaction conditions are essential to maintain its integrity.

Forced degradation studies provide a powerful tool for proactively identifying potential degradation products and understanding the molecule's behavior under stress. The insights gained from such studies are invaluable for the development of robust synthetic protocols and for ensuring the quality and purity of the final products. As the demand for complex, high-purity molecules in drug discovery and development continues to grow, a thorough understanding of the stability of key building blocks like this compound will remain a critical aspect of successful research and development endeavors.

References

-

NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]

-

Supporting Information for various organic syntheses. [Link]

-

The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

Organic Syntheses. tert-butyl bromoacetate. [Link]

- Google Patents.

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

The Solubility Profile of a Versatile Amino Acid Building Block: A Technical Guide to tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

Foreword: Navigating the Practicalities of Advanced Synthesis

In the landscape of modern drug discovery and peptide synthesis, the precise control over the physicochemical properties of building blocks is not merely an academic exercise—it is a cornerstone of success. tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, a key intermediate for the introduction of non-canonical amino acids, is a prime example of a reagent where a thorough understanding of its solubility is paramount for reaction efficiency, purification, and overall process scalability. This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in both theoretical principles and practical, field-proven methodologies. We aim to equip researchers, scientists, and drug development professionals with the necessary insights to confidently handle this versatile reagent.

Compound Overview: Structure, Properties, and Significance

This compound is a halogenated and protected amino acid derivative. Its molecular structure, featuring two bulky tert-butyl protecting groups and a reactive bromine atom, dictates its chemical behavior and, consequently, its solubility profile.

Chemical Structure:

-

IUPAC Name: tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

-

CAS Number: 117833-60-0

-

Molecular Formula: C₁₁H₂₀BrNO₄

-

Molecular Weight: 310.19 g/mol

The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the tert-butyl ester at the carboxylic acid terminus renders the molecule significantly nonpolar. This lipophilicity is a key determinant of its solubility in organic solvents.

This compound is widely utilized in the synthesis of complex peptides and other biologically active molecules, where the α-bromo substituent allows for facile nucleophilic substitution, enabling the creation of diverse amino acid side chains.

Predicted and Observed Solubility Characteristics

A closely related compound, tert-butyl bromoacetate, is reported to be miscible with ethanol, chloroform, and ethyl acetate, and immiscible with water.[1] It is also described as being soluble in alcohols and ethers.[2] The addition of the Boc-protected amino group in the target compound is expected to further enhance its solubility in a range of organic solvents.

Table 1: Predicted and Inferred Solubility of this compound

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale & Observations |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | The compound's nonpolar character due to the tert-butyl groups suggests strong van der Waals interactions with these solvents. Its frequent use in synthetic procedures employing DCM and THF as reaction media strongly implies high solubility.[3][4] |

| Protic Polar | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The ester and carbamate functionalities can act as hydrogen bond acceptors, allowing for interaction with protic solvents. While the large nonpolar groups will limit miscibility, good solubility is expected. |

| Aprotic Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are known for their excellent ability to dissolve a wide range of organic compounds. The polarity of the ester and carbamate groups will contribute to favorable interactions. In peptide synthesis, DMF and DMSO are common solvents, and reagents with similar structures are typically readily soluble.[5] |

| Nonpolar | Hexanes, Toluene | Low to Moderate | While the molecule has significant nonpolar character, the polar ester and carbamate groups will likely limit its solubility in purely nonpolar hydrocarbon solvents. Some solubility in toluene may be observed due to π-stacking interactions. |

| Aqueous | Water | Insoluble | The large, hydrophobic tert-butyl groups and the overall nonpolar nature of the molecule make it immiscible with water. This is consistent with the observed insolubility of the related tert-butyl bromoacetate in water.[1] The lack of significant hydrogen bond donating capabilities further contributes to its hydrophobicity. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of precise quantitative data, empirical determination of solubility is essential for process development and optimization. The following protocol provides a robust and reliable method for assessing the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound

-

A selection of anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Methanol, Ethanol, Dimethylformamide, Dimethyl Sulfoxide, Hexanes, Toluene)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Calibrated pipettes

-

Temperature-controlled environment (e.g., water bath or incubator)

Experimental Workflow

The following workflow is designed to systematically determine the solubility of the target compound.

Caption: A stepwise workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Using a calibrated pipette, add a small, precise volume of the chosen solvent (e.g., 0.1 mL). This creates an initial high-concentration slurry.

-

-

Equilibration:

-

Securely cap the vial and place it on a magnetic stirrer or use a vortex mixer to ensure thorough mixing.

-

Maintain a constant temperature, as solubility is temperature-dependent. For most applications, ambient temperature (20-25 °C) is a suitable starting point.

-

Allow the mixture to equilibrate for a set period (e.g., 1 hour), with intermittent agitation.

-

-

Observation and Iteration:

-

After equilibration, allow any undissolved solid to settle.

-

Carefully observe the solution. If the solid has completely dissolved, add another pre-weighed portion of the compound (e.g., another 10 mg) and repeat the equilibration step.

-

Continue this iterative process until a saturated solution is achieved (i.e., undissolved solid remains after thorough mixing and equilibration).

-

-

Calculation:

-

Once a saturated solution is obtained, the solubility can be calculated based on the total mass of the compound that dissolved in the known volume of the solvent.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Implications for Practical Applications

A comprehensive understanding of the solubility of this compound is critical for its effective use in several key applications:

-